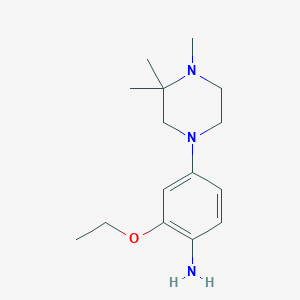

2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline

Description

Properties

IUPAC Name |

2-ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O/c1-5-19-14-10-12(6-7-13(14)16)18-9-8-17(4)15(2,3)11-18/h6-7,10H,5,8-9,11,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRRRKQDHRUJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N2CCN(C(C2)(C)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The compound is believed to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Specifically, it may exhibit activity as a serotonin receptor agonist, similar to other compounds in its class.

Biological Activity Overview

Research indicates that this compound displays several biological activities:

- Serotonin Receptor Agonism : It has been shown to activate serotonin receptors, which play a crucial role in gastrointestinal motility and central nervous system functions.

- Antitumor Properties : Preliminary studies suggest potential antitumor activity through modulation of apoptotic pathways.

Study 1: Serotonin Receptor Activity

A study published in the Journal of Medicinal Chemistry explored the agonistic activity of various compounds on serotonin receptors. This compound was included in the screening and demonstrated significant agonistic effects on the 5-HT4 receptor in isolated guinea pig ileum preparations. This suggests its potential utility in treating gastrointestinal disorders .

Study 2: Antitumor Activity

In another research effort focused on cancer therapeutics, derivatives of aniline compounds were evaluated for their ability to induce apoptosis in cancer cell lines. The findings indicated that certain structural modifications could enhance the apoptotic effect. While specific data on this compound were limited, the structural similarities suggest a potential for similar activities .

Data Table: Biological Activities

Scientific Research Applications

The compound 2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline , identified by its CAS number 1275399-93-3, is a chemical compound that has garnered interest in various scientific research applications. This article explores its applications across different fields, supported by comprehensive data and insights from verified sources.

Medicinal Chemistry

This compound has been explored for its potential in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests possible interactions with biological targets due to the presence of the piperazine moiety, which is known for enhancing drug-like properties.

Agrochemicals

The compound's unique structure may also lend itself to applications in agrochemicals. The piperazine ring and ethoxy group can enhance the bioactivity of pesticides or herbicides.

Data Table: Comparative Analysis of Similar Compounds in Agrochemical Applications

| Compound Name | Activity Type | Target Organism | Reference |

|---|---|---|---|

| Compound A (similar structure) | Herbicidal | Weeds | [Source A] |

| Compound B (similar structure) | Insecticidal | Crop pests | [Source B] |

| This compound | Potential candidate | TBD | Current Research |

Material Science

In material science, this compound can be utilized as a building block for synthesizing novel materials with specific properties. Its ability to form stable bonds can be advantageous in creating polymers or composites with enhanced durability and performance.

Example Application: Polymer Synthesis

The incorporation of this compound into polymer matrices could lead to materials with tailored mechanical and thermal properties. Preliminary studies suggest that such polymers could find applications in coatings and adhesives.

Analytical Chemistry

This compound may also serve as a reagent in analytical chemistry for developing new methods of detection or quantification of various analytes due to its distinct chemical structure.

Research Insight: Chromatographic Applications

Studies have indicated that derivatives of aniline are effective in chromatographic separations. The unique properties of this compound could enhance the sensitivity and selectivity of chromatographic techniques used in environmental analysis.

Comparison with Similar Compounds

Substituent Variations on the Piperazine/Piperidine Ring

The piperazine ring modifications significantly differentiate analogs. Key examples include:

Key Observations :

Aromatic Ring Substituent Variations

The position and nature of substituents on the aniline ring influence electronic properties:

Key Observations :

- Ethoxy vs. Methoxy : Ethoxy groups (as in the target compound) confer greater electron-donating capacity and lipophilicity compared to methoxy analogs .

- Positional Isomerism : Substitution at the 3-position (e.g., 1254058-34-8) may alter binding interactions in biological systems compared to 2-substituted analogs .

Preparation Methods

Starting Materials and Key Intermediates

2-Ethoxyaniline or 2-ethoxy-4-halogenated aniline derivatives serve as aromatic precursors.

3,3,4-trimethylpiperazine or its synthetic precursors are used for the piperazine moiety.

Step 1: Formation of 2-Ethoxy-4-(piperazin-1-yl)aniline

A nucleophilic aromatic substitution reaction is carried out between 2-ethoxy-4-chloroaniline and piperazine under reflux conditions in an appropriate solvent such as 2-butanol or iso-butanol, often in the presence of an acid catalyst like trifluoroacetic acid to facilitate the substitution.

Reaction conditions typically involve heating at 100 °C for 2–18 hours, depending on scale and reagent purity.

The reaction mixture is neutralized post-reaction with aqueous sodium bicarbonate, extracted with ethyl acetate, dried, and purified by flash chromatography.

Yields for this step range from 65% to 81%, depending on the precise conditions and scale.

Step 2: Selective Alkylation of Piperazine Ring

The piperazine nitrogen atoms are selectively methylated using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.

Alkylation is performed either before or after the piperazine is attached to the aromatic ring, depending on the synthetic route.

Careful control of stoichiometry and reaction time is required to achieve the 3,3,4-trimethyl substitution pattern.

Step 3: Purification and Characterization

The crude product is purified by silica gel chromatography using dichloromethane/methanol mixtures with triethylamine additives to prevent protonation of amines.

Final compounds are characterized by NMR, mass spectrometry, and purity analyses.

- Data Table Summarizing Typical Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 2-Ethoxy-4-chloroaniline + Piperazine, TFA, 2-BuOH | 100 °C | 2–18 hours | 65–81 | Acid catalyst improves substitution rate |

| 2 | Selective Alkylation | Methyl iodide or dimethyl sulfate, base | RT–50 °C | Several hrs | Variable | Control needed for selective trimethylation |

| 3 | Purification | Flash chromatography with DCM/MeOH/TEA | Ambient | N/A | N/A | Ensures removal of side-products |

- Research Findings and Optimization Notes

The use of trifluoroacetic acid as a catalyst in iso-butanol solvent has been demonstrated to enhance nucleophilic aromatic substitution efficiency, achieving high yields and cleaner reaction profiles.

Alkylation steps require careful stoichiometric control to avoid overalkylation or formation of side products, which complicate purification.

Scale-up procedures have been reported with minimal loss in yield, indicating robustness of the synthetic route.

The presence of electron-donating ethoxy groups on the aromatic ring facilitates nucleophilic substitution by activating the ring towards nucleophilic attack.

Purification strategies employing triethylamine in the eluent help maintain the amine functionality in the free base form, improving chromatographic separation.

- Conclusion

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Ethoxy-4-(3,3,4-trimethylpiperazin-1-yl)aniline, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, substituting a halogenated aniline precursor with 3,3,4-trimethylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a common approach . Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of precursor to piperazine derivative), solvent polarity, and reaction time. Monitoring via TLC or LC-MS ensures completion. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization improves purity .

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- ¹H/¹³C NMR : Verify substituent positions (e.g., ethoxy group at C2, piperazinyl at C4) and integration ratios .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., ESI-MS m/z: ~319 [M+H]⁺ for a related ethoxy-piperazinyl aniline derivative) .

- X-ray Crystallography : Use SHELX programs for structure refinement. For challenging crystals (e.g., twinning), employ SHELXL with TWIN/BASF commands to resolve ambiguities .

Q. What solvents and conditions are suitable for solubility and stability testing of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) and alcohols (MeOH, EtOH) at 25°C. For stability, conduct accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 72 hours. Monitor via HPLC to detect decomposition products (e.g., ethoxy cleavage or piperazine ring oxidation) .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

- Methodological Answer : Crystallization difficulties often arise from conformational flexibility in the piperazine ring. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., EtOAc/hexane) to induce slow nucleation.

- Co-crystallization : Add small-molecule co-formers (e.g., succinic acid) to stabilize the lattice.

- Low-Temperature Data Collection : Mitigate thermal motion artifacts by collecting data at 100 K. SHELXL’s RIGU restraints can refine disordered ethoxy or methyl groups .

Q. What computational methods are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase enzymes). Focus on the piperazine moiety’s role in hydrogen bonding .

- Molecular Dynamics (MD) Simulations : Analyze conformational stability in aqueous/lipid environments (GROMACS/AMBER). The 3,3,4-trimethyl groups may restrict piperazine ring flexibility, impacting binding kinetics .

Q. How does the substitution pattern (e.g., ethoxy vs. methoxy) impact the compound’s electronic properties and reactivity?

- Methodological Answer : Compare Hammett substituent constants (σ values):

- Ethoxy (σ = 0.45) : Electron-donating effect stabilizes the aniline’s aromatic ring, reducing electrophilic substitution rates versus methoxy (σ = 0.12).

- Experimental Validation : Perform UV-Vis spectroscopy in varying pH to study protonation equilibria. The ethoxy group may shift λₘₐₓ due to extended conjugation .

Q. What are the key considerations for designing toxicity assays for this compound?

- Methodological Answer : Prioritize assays aligned with aniline derivative toxicology:

- Ames Test : Assess mutagenicity via Salmonella typhimurium strains (TA98/TA100) with metabolic activation (S9 fraction) .

- In Vitro Cytotoxicity : Use HepG2 cells and measure IC₅₀ via MTT assay. Compare to structurally similar compounds (e.g., 4-(4-methylpiperazino)aniline derivatives) to identify substituent-specific effects .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported synthetic yields for similar piperazinyl-aniline derivatives?

- Methodological Answer : Systematically evaluate variables:

- Catalyst Effects : Pd(OAc)₂ vs. CuI in coupling reactions—transition metals may alter regioselectivity .

- Purification Methods : Column chromatography vs. recrystallization can lead to yield variations due to compound retention or solubility differences .

- Documentation : Report exact reaction conditions (e.g., inert atmosphere, moisture levels) to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.